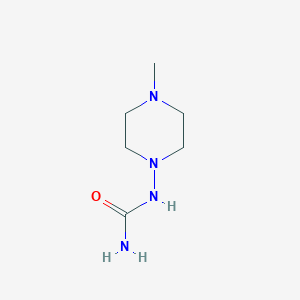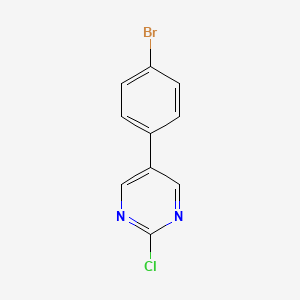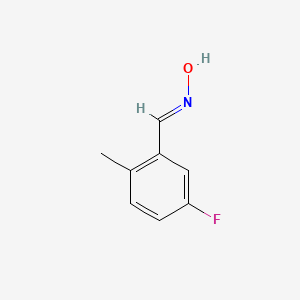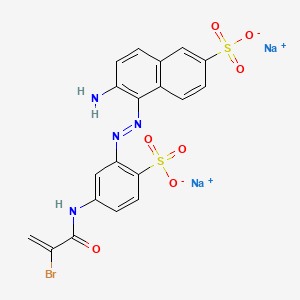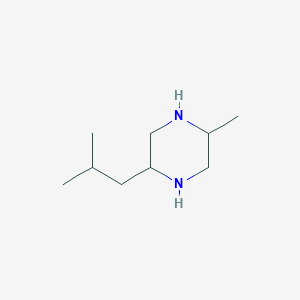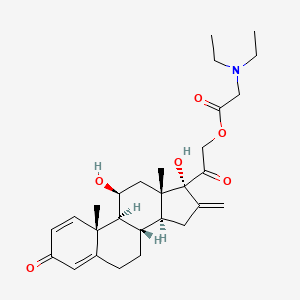
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is a complex organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is a stereoisomer of Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-.
Métodos De Preparación
The synthesis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- typically involves multiple steps, including cyclization reactions. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tricyclic core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparación Con Compuestos Similares
Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- can be compared with other similar compounds, such as:
Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-: This stereoisomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
Tricyclo(4.2.1.0(2,5)]nonane: This compound lacks the dione functional groups, resulting in different reactivity and applications.
The uniqueness of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- lies in its specific stereochemistry and the presence of the dione functional groups, which contribute to its diverse reactivity and applications.
Propiedades
Número CAS |
67843-62-3 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.02,5]nonane-3,4-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |
Clave InChI |
ORYDRYMEZOIOGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

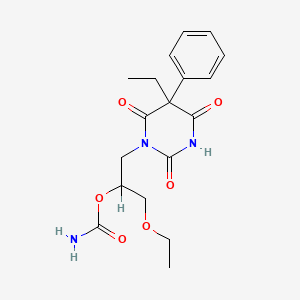

![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
